molecular formula C17H17N B052470 1,2-Bis(ethenyl)benzene;4-ethenylpyridine CAS No. 9017-40-7

1,2-Bis(ethenyl)benzene;4-ethenylpyridine

Cat. No.: B052470
CAS No.: 9017-40-7
M. Wt: 235.32 g/mol
InChI Key: HUEZUDXJCGHIHG-UHFFFAOYSA-N
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Description

Pyridine, 4-ethenyl-, polymer with diethenylbenzene is a polymeric material composed of two aromatic molecules, pyridine and diethenylbenzene, linked together by covalent bonds. This compound is notable for its solubility, thermal stability, and hydrophobic properties. It was first synthesized in the early 1990s and has since gained popularity due to its unique properties and diverse applications in scientific research.

Scientific Research Applications

Pyridine, 4-ethenyl-, polymer with diethenylbenzene has a wide range of scientific research applications. In chemistry, it is used as a conductive polymer in organic electronic devices such as solar cells, light-emitting diodes, and field-effect transistors. In biology and medicine, it is employed in advanced wound care, skin tissue engineering, and as substrates for electrical stimulation to accelerate wound healing. Additionally, it is used in photocatalytic applications for the degradation of hazardous chemicals, contributing to environmental remediation efforts.

Preparation Methods

The synthesis of Pyridine, 4-ethenyl-, polymer with diethenylbenzene typically involves the copolymerization of 4-vinylpyridine and divinylbenzene. One common method includes mixing 90% of 4-vinylpyridine, 10% of divinylbenzene, and 1% dibenzoylperoxide by moles with respect to the total moles of monomers. This mixture is then heated in a reactor at 80°C for 3 hours to effect copolymerization. Industrial production methods often involve self-stabilized precipitation polymerization, where the monomer 4-ethenyl pyridine, an initiator, and a reaction medium are reacted at 60-80°C for 6-8 hours under nitrogen protection .

Chemical Reactions Analysis

Pyridine, 4-ethenyl-, polymer with diethenylbenzene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyridine N-oxide derivatives, while reduction can yield pyridine derivatives with altered electronic properties.

Mechanism of Action

The mechanism of action of Pyridine, 4-ethenyl-, polymer with diethenylbenzene involves its ability to transport electrons and holes due to the presence of the pyridine moiety. The electronegative nitrogen atom in pyridine enhances its affinity for electrons, allowing it to participate in electron transport processes . This property is crucial for its applications in electronic devices and biomedical fields, where electrical conductivity and charge transport are essential .

Comparison with Similar Compounds

Pyridine, 4-ethenyl-, polymer with diethenylbenzene can be compared to other conductive polymers such as Poly (3,4-ethylenedioxythiophene) (PEDOT) and its composites like PEDOT:PSS. While PEDOT and its composites are well-known for their high conductivity, transparency, and thermal stability, Pyridine, 4-ethenyl-, polymer with diethenylbenzene offers unique properties such as enhanced solubility and hydrophobicity. Similar compounds include Poly (4-vinylpyridine), 2% cross-linked, and other pyridine-functionalized polymers .

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;4-ethenylpyridine
Source PubChem
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InChI

InChI=1S/C10H10.C7H7N/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-3-5-8-6-4-7/h3-8H,1-2H2;2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEZUDXJCGHIHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=NC=C1.C=CC1=CC=CC=C1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90939037
Record name 1,2-Diethenylbenzene--4-ethenylpyridine (1/1)
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Molecular Weight

235.32 g/mol
Source PubChem
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Physical Description

White to off-white odorless small beads; [Vertellus MSDS]
Record name Diethenylbenzene, polymer with 4-ethenylpyridine
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CAS No.

9017-40-7, 178157-25-0
Record name Pyridine, 4-ethenyl-, polymer with diethenylbenzene
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Record name Pyridine, 4-ethenyl-, polymer with diethenylbenzene
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Record name 1,2-Diethenylbenzene--4-ethenylpyridine (1/1)
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Record name Diethenylbenzene, polymer with 4-ethenylpyridine
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Synthesis routes and methods

Procedure details

One of the membranes thus obtained (C) was treated with an aqueous ethanol solution of NaOH to convert the --SO3H groups to their sodium salt form. The membrane (C) was then spread on one side with a mixture of the following molar composition: 90% of 4-vinylpyridine, 10% of divinylbenzene and 1% (by moles with respect to the total moles of monomers) dibenzoylperoxide and then was heated in a reactor at 80° C. for 3 hours to effect copolymerization to finally obtain an 0.05 mm thick 4-vinylpyridine/divinylbenzene copolymer layer on one side of the sulfonated membrane (C).
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